molecular formula C8H12N2O3 B13339304 2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13339304
M. Wt: 184.19 g/mol
InChI Key: MJAGVLDIPSCHLY-UHFFFAOYSA-N
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Description

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone ring, followed by alkylation and subsequent carboxylation to introduce the acetic acid moiety. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the acetic acid moiety.

Scientific Research Applications

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with different substituents on the pyrazole ring.

    2-(1H-Pyrazol-4-yl)acetic acid: Lacks the ethyl and methyl groups present in the original compound.

    2-(3-Methyl-1H-pyrazol-4-yl)acetic acid: Contains a single methyl group instead of both ethyl and methyl groups.

Uniqueness

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the keto and acetic acid functionalities, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H12N2O3/c1-3-10-8(13)6(4-7(11)12)5(2)9-10/h9H,3-4H2,1-2H3,(H,11,12)

InChI Key

MJAGVLDIPSCHLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N1)C)CC(=O)O

Origin of Product

United States

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